molecular formula C20H16F2N4O2S B2578207 N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251660-07-7

N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2578207
CAS No.: 1251660-07-7
M. Wt: 414.43
InChI Key: MUNMASJJDPWACO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative featuring dual fluorinated aromatic substituents: a 3-fluorophenyl group and a 2-fluorobenzyl moiety. The 3-methyl substitution on the triazolo ring and the sulfonamide linkage at the 6-position of the pyridine core distinguish its structure.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-10-9-18(13-25(14)20)29(27,28)26(17-7-4-6-16(21)11-17)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMASJJDPWACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine core with sulfonamide functionality, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms in the phenyl rings may contribute to its lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that similar compounds with triazolo and pyridine moieties exhibit promising anticancer properties. For instance, compounds that inhibit the AKT signaling pathway have shown efficacy in treating various cancers. The sulfonamide group is often linked to enhanced anti-tumor activity due to its ability to interfere with enzyme functions critical for cancer cell proliferation .

Table 1: Summary of Anticancer Studies on Related Compounds

CompoundMechanism of ActionCancer TypeReference
Compound AAKT inhibitionBreast Cancer
Compound BTopoisomerase II inhibitionLung Cancer
Compound CApoptosis inductionColorectal Cancer

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have demonstrated activity against a range of bacterial strains. For example, benzotriazole derivatives have shown bactericidal effects against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can lead to significant antimicrobial activity .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DE. coli20
Compound ES. aureus15
Compound FPseudomonas aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
  • Cell Cycle Arrest : Compounds targeting the AKT pathway can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in tumor cells through mitochondrial pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of triazolo-pyridine derivatives and evaluated their anticancer activity against various cell lines. Results indicated that compounds with specific substitutions exhibited enhanced potency against breast cancer cells .
  • Antimicrobial Testing : Another study reported the synthesis of benzotriazole derivatives, which were tested for antimicrobial activity against common pathogens. Results showed that some derivatives had MIC values comparable to standard antibiotics .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as candidates for antimalarial drug development. A significant research effort involved the synthesis of a virtual library of compounds based on this scaffold. The library was screened using molecular docking techniques targeting falcipain-2, an enzyme crucial for Plasmodium falciparum survival. Among the synthesized compounds, several demonstrated promising in vitro activity against the malaria parasite .

Case Study: In Silico and In Vitro Evaluation

  • Research Team : Karpina et al.
  • Methodology : Virtual screening and molecular docking were employed to identify potential hits from a library of 1561 compounds.
  • Results : Compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant antimalarial activity against Plasmodium falciparum with IC50 values in the low micromolar range.

Broader Pharmacological Applications

The [1,2,4]triazole framework has been associated with a wide range of pharmacological activities beyond antimalarial effects. Research indicates that derivatives of this compound can exhibit:

  • Antifungal Properties : Compounds containing the 1,2,4-triazole moiety have shown efficacy against various fungal pathogens. Their mechanism often involves inhibition of fungal enzyme pathways essential for growth .
  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains by disrupting essential cellular processes or inhibiting specific enzyme activities.
  • Neuroprotective Effects : Certain triazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds. Key factors influencing activity include:

  • Substituent Variations : The presence and position of fluorine atoms significantly affect biological activity. For instance, fluorinated phenyl groups can enhance lipophilicity and improve membrane permeability.
  • Sulfonamide Group : The sulfonamide moiety is vital for biological activity and may contribute to interactions with target proteins or enzymes.

Synthesis and Characterization

The synthesis of N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of fluorinated phenyl groups via nucleophilic substitution.
  • Sulfonation to incorporate the sulfonamide functionality.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Structural Analogs in the [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide Series

Compound 6a : N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • Physical Properties : Melting point (m.p.) 184–186°C; 82% synthesis yield.
  • Key Differences: The sulfonamide is at the 8-position (vs. 6-position in the target compound), and the triazolo ring lacks a methyl group.
Compound 6f : N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • Substituents : 3-Chlorophenyl at sulfonamide; 3-methyl on triazolo ring.
  • Physical Properties : m.p. 179–181°C; 77% synthesis yield.
  • Key Differences : Chlorine replaces fluorine on the aryl group, introducing a stronger electron-withdrawing effect. This may influence metabolic stability and binding affinity to targets like plasmodial enzymes in antimalarial applications .

Table 1: Comparison of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides

Compound Substituents (Sulfonamide) Triazolo Substitution Position m.p. (°C) Yield (%)
Target Compound 3-Fluorophenyl + 2-Fluorobenzyl 3-Methyl 6 N/A N/A
6a 3,5-Difluorophenyl None 8 184–186 82
6f 3-Chlorophenyl 3-Methyl 6 179–181 77

Analogs with Pyridazine and Pyrimidine Cores

Compound from : 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
  • Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine (vs. pyridine in the target).
  • Substituents : 3-Fluorophenyl at sulfonamide; 3-methyl on triazolo.
  • Key Differences : The pyridazine ring introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This may alter target selectivity compared to pyridine-based analogs .
Flumetsulam () : N-(2,6-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
  • Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine.
  • Application : Herbicide (pesticide).
  • Key Differences: The pyrimidine core and 2,6-difluorophenyl group optimize herbicidal activity, highlighting how minor structural changes shift applications from medicinal to agricultural .

Table 2: Core Heterocycle Impact on Properties

Compound Core Structure Key Substituents Application
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-Methyl, dual fluorophenyl Likely medicinal
Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 3-fluorophenyl Undisclosed
Flumetsulam [1,2,4]Triazolo[1,5-a]pyrimidine 5-Methyl, 2,6-difluorophenyl Pesticide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this sulfonamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with condensation of 3-fluorobenzaldehyde with a triazolopyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate .

  • Step 2 : Introduce the sulfonamide group via nucleophilic substitution using a sulfonyl chloride derivative in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to enhance coupling efficiency .

  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

    • Critical Parameters :
  • Base selection significantly impacts yield (e.g., pyridine bases improve coupling by 20–30% compared to non-aromatic bases) .

  • Temperature control (60–80°C) prevents decomposition of the triazolo-pyridine core .

    Synthetic Route Yield (%) Key Conditions Reference
    Condensation + Sulfonation45–553-picoline, DMF, 70°C
    Direct Cyclization30–40Pd(OAc)₂, formic acid, 100°C

Q. What analytical techniques are essential for structural characterization?

  • Techniques :

  • NMR Spectroscopy : Confirm substituent positions (¹H NMR: aromatic protons at δ 7.2–8.1 ppm; ¹⁹F NMR: fluorophenyl groups at δ -110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 469.12) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between triazolo and pyridine rings) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Safety Protocols :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonamide group .
    • Decontamination :
  • Spills: Absorb with silica gel, dispose as hazardous waste .

Q. What solvents and reagents are compatible with its solubility and reactivity?

  • Solubility :

  • Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL). Avoid water due to hydrolysis risk .
    • Reactivity :
  • Sensitive to strong acids/bases (pH > 10 degrades the triazolo ring) .

Q. How can researchers validate purity for biological assays?

  • HPLC Methods :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA.
  • Purity threshold: ≥95% (retention time: 8.2 min) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Use flow chemistry to control exothermic steps (e.g., sulfonation) and improve heat dissipation .
  • Replace Pd catalysts with iron-mediated cyclization to reduce costs (yield: 50–60%, vs. 40% for Pd) .
    • Table : Catalytic Systems Comparison
Catalyst Yield (%) Cost (USD/g) Scalability
Pd(OAc)₂40120Limited
FeCl₃555High

Q. How to resolve contradictions in reported biological activity data?

  • Root Causes :

  • Variability in assay conditions (e.g., ATP concentration in kinase inhibition assays alters IC₅₀ values) .
  • Impurity artifacts : Trace dimethylamine (from DMF degradation) may falsely enhance activity .
    • Methodology :
  • Re-test compounds using standardized protocols (e.g., Eurofins Panlabs kinase panel) .
  • Conduct metabolite profiling (LC-MS) to rule out in situ degradation .

Q. What strategies improve metabolic stability for in vivo studies?

  • Structural Modifications :

  • Replace the 3-methyl group with a trifluoromethyl moiety to reduce CYP450-mediated oxidation (t₁/₂ increase from 2.1 to 6.8 hours) .
  • Introduce PEGylated side chains to enhance solubility and reduce renal clearance .

Q. How to design SAR studies targeting the triazolo-pyridine core?

  • Approach :

  • Synthesize analogs with halogen substitutions (F, Cl) at the phenyl rings and test kinase inhibition .
  • Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to ATP pockets .
    • Key Finding :
  • 2-Fluorophenyl analogs show 10× higher selectivity for JAK2 vs. JAK1 .

Q. What advanced techniques address stereochemical challenges in synthesis?

  • Chiral Resolution :

  • Use HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers (ee > 99%) .
    • Asymmetric Catalysis :
  • Employ BINAP-Ru complexes for enantioselective cyclization (80% ee, yield: 65%) .

Notes

  • Contradictions : highlights that traditional sulfonamide coupling methods yield <40%, but pyridine bases improve efficiency. This contrasts with , where Pd catalysis achieves similar yields but with higher costs.
  • Data Gaps : Limited structural data (e.g., X-ray crystallography) for the fluorophenyl-triazolo moiety necessitates further characterization .

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